molecular formula C24H20N4O2 B10997729 N-[3-(acetylamino)phenyl]-1,3-diphenyl-1H-pyrazole-5-carboxamide

N-[3-(acetylamino)phenyl]-1,3-diphenyl-1H-pyrazole-5-carboxamide

Cat. No.: B10997729
M. Wt: 396.4 g/mol
InChI Key: MADDYDGQKGNMEG-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-1,3-diphenyl-1H-pyrazole-5-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring substituted with acetylamino and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-1,3-diphenyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 3-(acetylamino)aniline with 1,3-diphenyl-1H-pyrazole-5-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-1,3-diphenyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

N-[3-(acetylamino)phenyl]-1,3-diphenyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-1,3-diphenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and the pyrazole ring structure.

Properties

Molecular Formula

C24H20N4O2

Molecular Weight

396.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2,5-diphenylpyrazole-3-carboxamide

InChI

InChI=1S/C24H20N4O2/c1-17(29)25-19-11-8-12-20(15-19)26-24(30)23-16-22(18-9-4-2-5-10-18)27-28(23)21-13-6-3-7-14-21/h2-16H,1H3,(H,25,29)(H,26,30)

InChI Key

MADDYDGQKGNMEG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=NN2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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